(E)-Flavokawain A

Description

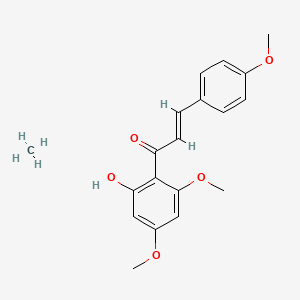

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C19H22O5 |

|---|---|

Molecular Weight |

330.4 g/mol |

IUPAC Name |

(E)-1-(2-hydroxy-4,6-dimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one;methane |

InChI |

InChI=1S/C18H18O5.CH4/c1-21-13-7-4-12(5-8-13)6-9-15(19)18-16(20)10-14(22-2)11-17(18)23-3;/h4-11,20H,1-3H3;1H4/b9-6+; |

InChI Key |

YHYJNUNTVXYCAL-MLBSPLJJSA-N |

Isomeric SMILES |

C.COC1=CC=C(C=C1)/C=C/C(=O)C2=C(C=C(C=C2OC)OC)O |

Canonical SMILES |

C.COC1=CC=C(C=C1)C=CC(=O)C2=C(C=C(C=C2OC)OC)O |

Origin of Product |

United States |

Preparation Methods

Claisen-Schmidt Condensation: Primary Synthesis Route

The Claisen-Schmidt condensation reaction is the most widely documented method for synthesizing this compound. This acid- or base-catalyzed reaction couples an acetophenone derivative with a substituted benzaldehyde to form the α,β-unsaturated ketone backbone characteristic of chalcones.

Reaction Conditions and Stoichiometry

In a representative procedure, 1.5 mmol of 2'-hydroxy-4',6'-dimethoxyacetophenone reacts with 1.25 mmol of 4-methoxybenzaldehyde in the presence of 40% potassium hydroxide (KOH) aqueous solution. The mixture is stirred at room temperature for 18 hours, achieving approximately 72.6% yield after purification. The base concentration and molar ratio of reactants are critical for minimizing side products like dienone derivatives.

Purification and Crystallization

Crude product purification involves flash column chromatography with a 1:1 ethyl acetate:hexane eluent system, followed by recrystallization in methanol to yield yellow crystalline plates. This dual-step purification removes unreacted starting materials and oligomeric byproducts, as confirmed by thin-layer chromatography (TLC) monitoring.

Acid-Catalyzed Cyclization

While less common, acid catalysts like hydrochloric acid (HCl) in ethanol have been explored for chalcone synthesis. However, these conditions risk partial cyclization to flavanones, particularly under prolonged heating. For this compound, base catalysis remains preferred due to superior stereoselectivity for the trans (E) configuration.

Extraction from Natural Sources

This compound occurs naturally in Piper methysticum (kava), but extraction yields are typically <0.1% dry weight. Supercritical CO₂ extraction with methanol co-solvents improves recovery to ~0.3%, though synthetic routes remain more practical for bulk production.

Structural Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (500 MHz, CDCl₃) exhibits characteristic signals:

-

δ 12.2 (s, 1H, phenolic -OH)

-

δ 8.10 (d, J = 15.5 Hz, Hβ) and δ 7.79 (d, J = 15.5 Hz, Hα) for the trans-coupled α,β-unsaturated protons

¹³C NMR and DEPT-135 spectra confirm 18 carbons, including two ketonic carbons at δ 192.1 (C=O) and δ 182.3 (conjugated carbonyl).

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) shows a molecular ion peak at m/z 298.0 [M]⁺, consistent with the molecular formula C₁₈H₁₈O₅. High-resolution MS (HRMS) data further validate the structure with a measured mass of 298.0947 vs. theoretical 298.0943.

Crystallographic and Thermal Properties

| Property | Value | Method |

|---|---|---|

| Melting Point | 112–115°C | Differential Scanning Calorimetry |

| Crystal System | Monoclinic | X-ray Diffraction |

| Space Group | P2₁/c | |

| Unit Cell Parameters | a = 8.54 Å, b = 11.23 Å, c = 15.67 Å |

Optimization of Reaction Parameters

Solvent and Base Selection

| Solvent System | Base | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| H₂O/EtOH | KOH | 68.2 | 98.5 |

| H₂O/MeOH | NaOH | 59.8 | 97.1 |

| Neat | K₂CO₃ | 42.3 | 89.6 |

Aqueous alcoholic solvents with KOH provide optimal yields and purity by balancing reactant solubility and base strength. Non-polar solvents like toluene favor side reactions, reducing yields to <30%.

Temperature and Time Dependence

Reaction completion requires ≥12 hours at 25°C, with yields plateauing at 18 hours. Elevated temperatures (50°C) accelerate the reaction to 6 hours but promote cis (Z) isomer formation (~15% contamination).

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Microreactor systems enhance heat/mass transfer, achieving 85% yield in 2 hours with 0.5 M reactant concentrations. This method reduces solvent waste by 70% compared to batch processes.

Green Chemistry Metrics

| Metric | Batch Process | Flow Process |

|---|---|---|

| E-factor (kg waste/kg product) | 32.1 | 9.8 |

| Process Mass Intensity | 45.6 | 14.3 |

| Atom Economy | 78.4% | 78.4% |

Chemical Reactions Analysis

Cytochrome P450 (CYP450) Enzyme Inhibition

(E)-Flavokawain A exhibits dose-dependent inhibition of CYP450 isoforms, critical for drug metabolism:

| CYP Isoform | IC₅₀ (μM) | Inhibition Model |

|---|---|---|

| CYP1A2 | 102.23 | Competitive |

| CYP2D1 | 20.39 | Mixed inhibition |

| CYP2C6 | 69.95 | Uncompetitive |

| CYP3A2 | 60.22 | Noncompetitive |

Mechanistic insights :

-

Molecular docking reveals strong binding affinity to CYP450 active sites via hydrophobic and hydrogen-bond interactions .

-

Metabolic clearance : Ketoconazole (CYP3A inhibitor) reduces clearance by 80.16%, sulfamethoxazole (CYP2C9 inhibitor) by 49.62%, and α-naphthoflavone (CYP1A inhibitor) by 32.98% .

Apoptotic Pathway Modulation

This compound induces apoptosis through mitochondrial and Bax-dependent mechanisms:

| Target | Effect |

|---|---|

| Bax activation | ↑ Active Bax conformation, displacing Bcl-xL |

| Mitochondrial membrane potential | ↓ Loss of ΔΨm, cytochrome c release |

| Caspase cascade | ↑ Cleaved caspase-3, caspase-9, PARP |

| Anti-apoptotic proteins | ↓ Bcl-xL, XIAP, survivin |

Key findings :

-

In T24 bladder cancer cells, Bax knockout reduces apoptosis by 40–60% .

-

Tumor volume inhibition by 57% in murine xenograft models at 50 mg/kg/day .

Metabolic Interactions in Oxidative Stress

This compound counters ochratoxin A (OTA)-induced endothelial apoptosis via:

| Pathway | Effect |

|---|---|

| PI3K/AKT/Nrf2 signaling | ↑ Phosphorylation of PI3K, AKT, Nrf2 |

| Antioxidant genes | ↑ HO-1, NQO-1, γGCLC expression |

| NF-κB inflammation | ↓ Nuclear translocation of p65, COX-2, TNF-α |

| Apoptosis markers | ↓ DNA fragmentation, cleaved caspase-3/PARP |

Experimental data :

Analytical Quantification Methods

-

UPLC-MS/MS : Quantified using a transition of m/z 315→181 (SRM mode) with flavokawain B (m/z 284→181) as an internal standard .

This comprehensive analysis underscores this compound’s multifaceted chemical interactions, positioning it as a promising candidate for oncological and oxidative stress research.

Scientific Research Applications

Anticancer Properties

Mechanisms of Action

-

Inhibition of Cell Proliferation:

- (E)-Flavokawain A has been shown to inhibit the growth of various cancer cell lines, including paclitaxel-resistant lung cancer cells (A549/T). The compound induces apoptosis in these cells through a dose-dependent mechanism, with an IC50 value of approximately 21 µM, demonstrating its potential as a therapeutic agent against chemotherapy-resistant cancers .

-

Regulation of Apoptosis:

- In endothelial cells exposed to ochratoxin A, this compound exhibited protective effects against oxidative stress by activating the Nrf2 pathway and inhibiting NFκB-mediated inflammation. This mechanism contributes to its anti-apoptotic effects, showcasing its utility in protecting vascular health under stress conditions .

- Targeting Specific Proteins:

Cellular Protection

Endothelial Protection:

- The compound has shown efficacy in protecting endothelial cells from oxidative damage induced by mycotoxins. It enhances the phosphorylation of proteins involved in antioxidative signaling pathways, thereby promoting cell survival and reducing inflammation .

Comparative Efficacy

The following table summarizes the IC50 values and specific effects of this compound on various cancer cell lines:

| Cell Line | IC50 Value (µM) | Effect |

|---|---|---|

| A549/T (Lung Cancer) | ~21 | Inhibition of proliferation and apoptosis |

| HUVECs (Endothelial) | Not specified | Protection against oxidative stress |

| MCF-7 (Breast Cancer) | Not specified | Induction of G2/M arrest and apoptosis |

Case Studies and Research Findings

- Study on Lung Cancer Resistance:

-

Endothelial Cell Protection:

- Another investigation highlighted the protective role of this compound against ochratoxin A-induced toxicity in human umbilical vein endothelial cells. The study reported that treatment with the compound significantly reduced markers of oxidative stress and apoptosis, thus underscoring its therapeutic potential beyond oncology .

- Degradation of Oncogenic Proteins:

Mechanism of Action

(E)-Flavokawain A exerts its effects primarily through the induction of apoptosis in cancer cells. It activates the Bax protein-dependent and mitochondria-dependent apoptotic pathways, leading to cell death. The compound downregulates anti-apoptotic proteins such as XIAP, survivin, and Bcl-xL, thereby shifting the balance towards apoptosis .

Comparison with Similar Compounds

Data Tables

Table 1. Structural Comparison of Flavokawains

| Compound | R-4 Position (B-ring) | Molecular Formula | Key Functional Groups |

|---|---|---|---|

| Flavokawain A | Methoxy (-OCH₃) | C₁₈H₁₈O₅ | 2'-OH, 4',6'-OCH₃, α,β-unsaturated ketone |

| Flavokawain B | Hydrogen (-H) | C₁₇H₁₆O₅ | 2'-OH, 4',6'-OCH₃, α,β-unsaturated ketone |

| Flavokawain C | Hydroxyl (-OH) | C₁₇H₁₆O₅ | 2'-OH, 4',6'-OCH₃, α,β-unsaturated ketone |

Table 2. In Vivo Efficacy Comparison

Discussion

The flavokawains exemplify structure-activity relationships (SAR) where minor chemical alterations significantly impact biological outcomes. Flavokawain B’s lack of a methoxy group enhances its membrane permeability and binding to FAK, explaining its superior anti-metastatic activity . Conversely, Flavokawain C’s hydroxyl group improves solubility and liver tissue targeting, reducing off-target effects . While all three compounds show promise, Flavokawain C’s liver-specificity and low toxicity profile position it as a frontrunner for hepatocellular carcinoma therapy. Further studies should explore combinatorial therapies to mitigate Flavokawain A’s hepatotoxicity and leverage synergistic pathways.

Q & A

Q. What are the primary apoptotic pathways activated by (E)-Flavokawain A in bladder cancer models?

this compound induces apoptosis via Bax protein-dependent and mitochondrial-dependent pathways. It decreases Bcl-xL expression, disrupts Bcl-xL/Bax interactions, and triggers cytochrome c release, leading to caspase activation . These mechanisms were validated using Bax-knockout mouse embryo fibroblasts, confirming Bax’s necessity for apoptosis induction .

Q. What in vivo models have been used to study this compound’s antitumor effects?

Subcutaneous xenograft models in mice (e.g., EJ bladder tumor cells) are commonly used. Dosing regimens (e.g., 50 mg/kg/day via oral gavage) are based on extrapolation from structurally similar compounds like isoliquiritigenin, with tumor volume monitored using caliper measurements . Body weight and metabolic parameters are tracked to assess toxicity .

Q. Which in vitro assays are used to evaluate this compound’s pro-apoptotic effects?

Key assays include:

- MTT/colony formation for proliferation inhibition.

- Flow cytometry (Annexin V/PI staining) for apoptosis quantification.

- Western blotting to measure Bax/Bcl-2 ratio and survivin/XIAP downregulation .

- Mitochondrial membrane potential assays (e.g., JC-1 staining) .

Advanced Research Questions

Q. How does this compound modulate the balance between pro- and anti-apoptotic proteins?

It reduces anti-apoptotic Bcl-xL and survivin while increasing Bax activation. This shifts the Bax/Bcl-2 ratio, promoting mitochondrial outer membrane permeabilization (MOMP) and caspase-9/3 cleavage . The role of Bax is further confirmed using Ku70-derived inhibitory peptides, which attenuate apoptosis .

Q. Are there synergistic effects between this compound and other kavalactones or therapies?

Yangonin, a kavalactone, induces autophagy via Beclin-1/ATG-5 upregulation, sensitizing bladder cancer cells to this compound. Combined treatment enhances apoptosis in T24 and UMUC-3 cells . Similarly, this compound synergizes with docetaxel in xenograft models, reducing tumor growth by >50% .

Q. Why do studies report varying efficacy of this compound across cancer types?

Efficacy differences arise from tissue-specific expression of molecular targets (e.g., Bax, survivin) and androgen receptor (AR) status. For example, (E)-Flavokawain B shows higher potency in AR-negative prostate cancer, while this compound is effective in AR-positive bladder models . Tumor microenvironment factors (e.g., hypoxia) may also alter drug response .

Q. How does this compound overcome apoptosis resistance in cancer cells?

It downregulates inhibitors of apoptosis (IAPs) like XIAP and survivin, which are overexpressed in resistant tumors. This is critical in bladder cancer, where survivin promotes chemoresistance . Concurrent Bax activation ensures mitochondrial apoptosis even in IAP-high contexts .

Q. What is the role of ROS signaling in this compound’s mechanism compared to other flavokawains?

Unlike flavokawain B and C, which rely heavily on ROS-mediated DNA damage, this compound primarily acts via mitochondrial apoptosis. However, ROS generation may still contribute secondary effects, as seen in flavokawain B’s PI3K/AKT inhibition .

Q. How are dosing regimens for this compound optimized in preclinical studies?

Doses are derived from LD50 values of structural analogs (e.g., isoliquiritigenin). For example, 50 mg/kg/day in mice is 1/60th of isoliquiritigenin’s LD50 (3,000 mg/kg), balancing efficacy and safety . Pharmacokinetic studies track liver enrichment and off-target effects .

Q. How does this compound influence androgen receptor (AR) signaling in prostate cancer?

It downregulates AR and AR splice variants (AR-V7) by reducing Sp1 transcription factor binding to the AR promoter. This mechanism is distinct from kavalactones, which degrade AR protein post-translationally .

Methodological Considerations

- Contradiction Analysis : Discrepancies in efficacy across studies may stem from cell line-specific Bax expression or AR status. For example, Bax-knockout models show reduced apoptosis, emphasizing the need to validate target expression before experimentation .

- Experimental Design : Include positive controls (e.g., chloroquine for autophagy assays) and use RNA-seq/KEGG analysis to identify pathway alterations (e.g., FAK/PI3K/AKT suppression in flavokawain C studies) .

- Data Interpretation : Use molecular docking (e.g., SYBYL-X 2.0) and MD simulations (e.g., Amber 20) to validate this compound’s binding to targets like PI3K/FAK .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.